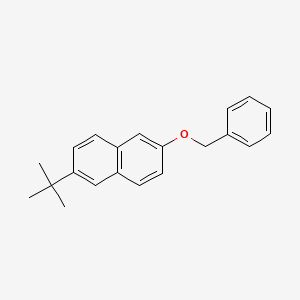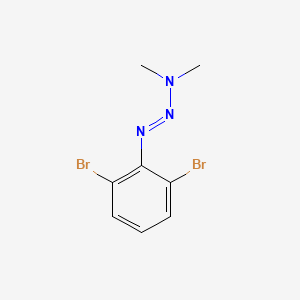
(1E)-1-(2,6-dibromophenyl)-3,3-dimethyltriaz-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-1-(2,6-dibromophenyl)-3,3-dimethyltriaz-1-ene is an organic compound characterized by the presence of a triazene group attached to a dibromophenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(2,6-dibromophenyl)-3,3-dimethyltriaz-1-ene typically involves the reaction of 2,6-dibromoaniline with a suitable diazotizing agent, followed by coupling with a dimethylamine derivative. The reaction conditions often include:
Temperature: Controlled to avoid decomposition of intermediates.
Solvent: Commonly used solvents include ethanol or acetonitrile.
Catalysts: Acidic catalysts like hydrochloric acid may be used to facilitate the diazotization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling brominated compounds.
Analyse Des Réactions Chimiques
Types of Reactions
(1E)-1-(2,6-dibromophenyl)-3,3-dimethyltriaz-1-ene can undergo various chemical reactions, including:
Oxidation: The triazene group can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The bromine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Nucleophiles like thiols or amines.
Major Products Formed
Oxidation Products: Azo compounds.
Reduction Products: Amines.
Substitution Products: Phenyl derivatives with substituted nucleophiles.
Applications De Recherche Scientifique
(1E)-1-(2,6-dibromophenyl)-3,3-dimethyltriaz-1-ene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1E)-1-(2,6-dibromophenyl)-3,3-dimethyltriaz-1-ene involves its interaction with specific molecular targets. The triazene group can undergo metabolic activation to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1E)-1-(2,6-dichlorophenyl)-3,3-dimethyltriaz-1-ene
- (1E)-1-(2,6-difluorophenyl)-3,3-dimethyltriaz-1-ene
- (1E)-1-(2,6-diiodophenyl)-3,3-dimethyltriaz-1-ene
Uniqueness
(1E)-1-(2,6-dibromophenyl)-3,3-dimethyltriaz-1-ene is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. Compared to its chlorinated, fluorinated, or iodinated analogs, the brominated compound may exhibit different chemical and physical properties, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
91860-72-9 |
|---|---|
Formule moléculaire |
C8H9Br2N3 |
Poids moléculaire |
306.99 g/mol |
Nom IUPAC |
N-[(2,6-dibromophenyl)diazenyl]-N-methylmethanamine |
InChI |
InChI=1S/C8H9Br2N3/c1-13(2)12-11-8-6(9)4-3-5-7(8)10/h3-5H,1-2H3 |
Clé InChI |
WBWICXLJINWSOO-UHFFFAOYSA-N |
SMILES canonique |
CN(C)N=NC1=C(C=CC=C1Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




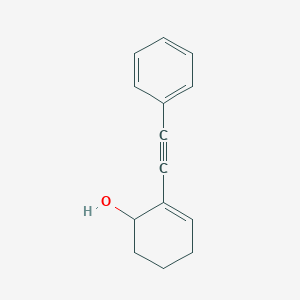

![N-[4-Ethoxy-3-methyl-5-(prop-2-en-1-yl)phenyl]-2-methylpropanamide](/img/structure/B14368618.png)
![3-(acridin-9-ylamino)-N-[5-[3-(acridin-9-ylamino)propanoylamino]pentyl]propanamide](/img/structure/B14368620.png)

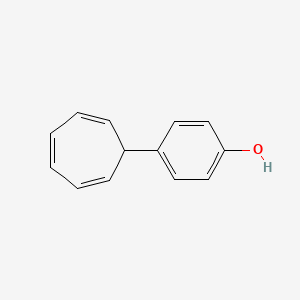
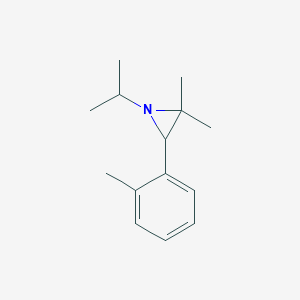

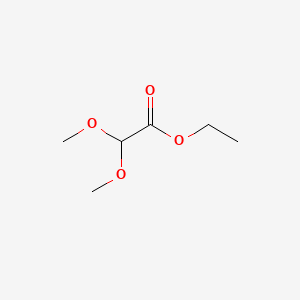
![2,6,9,10-Tetrakis[(propan-2-yl)oxy]anthracene](/img/structure/B14368637.png)
![3-[4-(2,4-Dioxo-1,3-thiazolidin-5-yl)-2-ethoxyphenoxy]propanoic acid](/img/structure/B14368638.png)
